(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid
Overview
Description
(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine substituent. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the pyrrolidine ring can be formed through a series of cyclization reactions involving intermediates such as imines or amines .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of catalysts, specific solvents, and temperature control to facilitate the desired reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyrrolidine derivatives with altered functional groups .
Scientific Research Applications
(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can fit into hydrophobic pockets, influencing the compound’s binding affinity and specificity . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the pyridine substituent.
Pyridine: Lacks the pyrrolidine ring but shares the aromatic nitrogen heterocycle.
Proline: A naturally occurring amino acid with a pyrrolidine ring but different substituents.
Uniqueness
(3R,4S)-rel-4-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both pyridine and pyrrolidine rings. This combination allows for unique interactions with biological targets, potentially leading to distinct pharmacological profiles .
Properties
IUPAC Name |
(3R,4S)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)9-6-12-5-8(9)7-2-1-3-11-4-7/h1-4,8-9,12H,5-6H2,(H,13,14)/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFWMNFJNGQFKR-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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